molecular formula C20H21FN2O2 B2682457 3-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941953-96-4

3-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2682457
CAS No.: 941953-96-4
M. Wt: 340.398
InChI Key: AWEXMYKNDQZKMT-UHFFFAOYSA-N
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Description

3-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic tetrahydroquinoline derivative intended for research purposes. Compounds based on the tetrahydroquinoline scaffold are of significant interest in medicinal chemistry, particularly in the areas of immunology and virology. Research into similar structures has shown potential as modulators of Retinoic Acid Receptor-related Orphan Receptors (RORs), specifically RORγt . RORγt is a master regulator of the differentiation and function of T helper 17 (Th17) cells, which are implicated in the pathogenesis of various autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis . Consequently, this compound may be a candidate for investigating novel therapeutic pathways for autoimmune conditions. Furthermore, tetrahydroquinoline-based compounds are being explored for their antiviral activities. Recent studies have identified analogs, such as phenyl urea derivatives based on a 1,2,3,4-tetrahydroquinoxaline core, as effective hepatitis B virus (HBV) capsid assembly modulators (CpAMs) . These small molecules can disrupt the normal formation of viral nucleocapsids, thereby inhibiting viral replication, highlighting the value of this chemical class in antiviral discovery programs. This product is provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-13(2)12-23-18-8-7-17(11-14(18)6-9-19(23)24)22-20(25)15-4-3-5-16(21)10-15/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEXMYKNDQZKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl bromide and a suitable base.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the quinoline derivative with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

Enzyme Inhibition
The compound has been investigated for its inhibitory effects on specific enzymes that play critical roles in various biological pathways. Notably, it has been studied as a potential inhibitor of human glutaminyl cyclase, which is implicated in neurodegenerative diseases. The structure-activity relationship studies indicate that modifications to the compound can enhance its potency as an inhibitor .

Neurodegenerative Disease Treatment
Research has shown that 3-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may have applications in treating prion-related diseases. In vitro studies demonstrated its ability to inhibit the formation of prion proteins, which are associated with neurodegeneration . This highlights the compound's potential as a therapeutic agent in addressing conditions like Creutzfeldt-Jakob disease and other prion diseases.

Case Study 1: Inhibition of Human Glutaminyl Cyclase

A study focused on the structure-activity relationship of compounds related to human glutaminyl cyclase inhibitors revealed that 3-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibited significant inhibitory activity. The results indicated that the presence of specific functional groups within the compound enhances its binding affinity to the active site of the enzyme .

Case Study 2: Antiprion Activity

In another investigation into antiprion compounds, 3-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide was tested for its ability to inhibit prion protein aggregation in neuronal cell lines. The results demonstrated a dose-dependent inhibition of PrP^Sc formation, suggesting that this compound could be developed into a therapeutic option for prion diseases .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
  • 3-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propionamide
  • 3-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide

Uniqueness

The uniqueness of 3-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide lies in its specific structural features, such as the presence of a fluorine atom and a benzamide moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

3-Fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article synthesizes available research findings on its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure:
The compound's IUPAC name is 3-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide. It has a molecular weight of 390.5 g/mol and a complex structure that includes a fluorine atom and a tetrahydroquinoline core.

Synthesis:
The synthesis typically involves several steps:

  • Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction involving isatin derivatives.
  • Fluorination: The introduction of the fluorine atom is typically done using electrophilic fluorination agents like Selectfluor.
  • Alkylation: The isobutyl group is introduced via alkylation with isobutyl bromide.
  • Benzamide Formation: The final step involves reacting the quinoline derivative with benzoyl chloride.

Antimicrobial Activity

Research indicates that 3-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains and fungi. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for microbial survival .

Antiviral Properties

The compound has also been evaluated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes or receptors. For instance, it has shown promise against common viral infections in cell cultures, although further studies are required to elucidate its exact mechanisms .

Anticancer Potential

In cancer research, 3-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has demonstrated cytotoxic effects on various cancer cell lines. Studies indicate that the compound induces apoptosis in tumor cells by activating intrinsic apoptotic pathways and inhibiting cell proliferation .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potent activity compared to standard antibiotics .

Study 2: Anticancer Activity

In a preclinical study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of 3-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: It may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Binding: The compound could bind to cellular receptors that modulate signaling pathways related to cell survival and apoptosis.

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